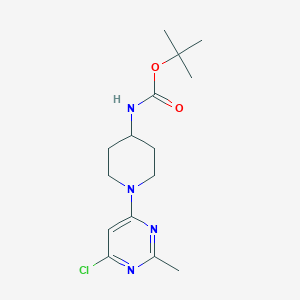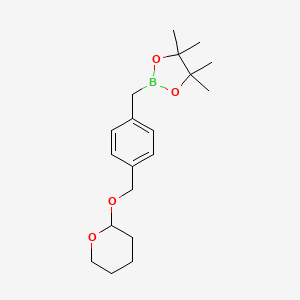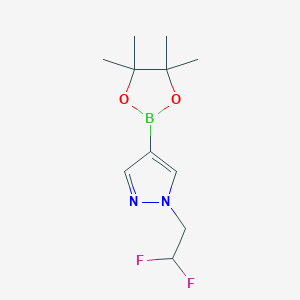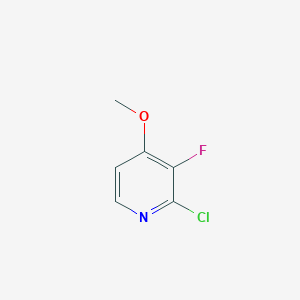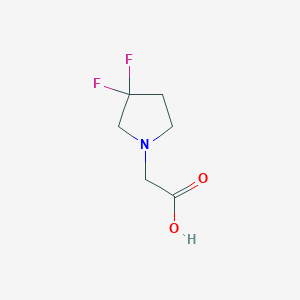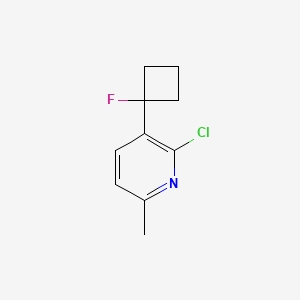
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine
概要
説明
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine (2C3F6MP) is a synthetic compound that has been the subject of much scientific research in recent years. It has been studied for its potential applications in various scientific fields, including chemistry, biochemistry, and pharmacology.
科学的研究の応用
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been studied for its potential applications in various scientific fields, including chemistry, biochemistry, and pharmacology. In chemistry, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been used as a starting material for the synthesis of various compounds, including heterocyclic compounds and polycyclic aromatic hydrocarbons. In biochemistry, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been used in the study of enzyme-catalyzed reactions. In pharmacology, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been studied for its potential use as a drug, although further research is needed to determine its efficacy and safety.
作用機序
The exact mechanism of action of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine is still not fully understood. However, it is believed that the compound interacts with certain enzymes in the body, leading to changes in biochemical and physiological processes. For example, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been found to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been found to increase acetylcholine levels, which can lead to increased alertness and improved cognitive performance. At higher concentrations, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been found to inhibit the enzyme acetylcholinesterase, leading to increased acetylcholine levels and a variety of other effects, including muscle contraction, increased heart rate, and increased blood pressure.
実験室実験の利点と制限
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has several advantages for lab experiments, including its low cost and ease of synthesis. It is also relatively stable and has a low toxicity, making it safe to use in experiments. However, there are some limitations to using 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine in lab experiments, including the fact that it is not approved for human use and its mechanism of action is still not fully understood.
将来の方向性
There are many potential future directions for research on 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine. These include further studies into its mechanism of action, its potential applications in drug development, and its safety and efficacy for human use. Additionally, further research is needed to explore the biochemical and physiological effects of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine on various organs and systems in the body. Finally, further research is needed to explore the potential interactions of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine with other compounds and drugs.
特性
IUPAC Name |
2-chloro-3-(1-fluorocyclobutyl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c1-7-3-4-8(9(11)13-7)10(12)5-2-6-10/h3-4H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMKJNWGQNBCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2(CCC2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


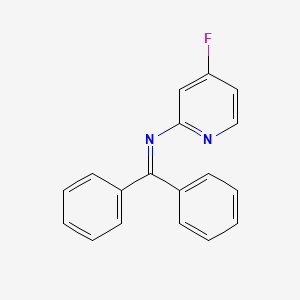
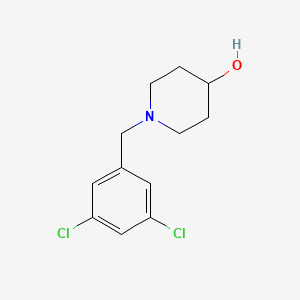
![N-[(5-(3-(4-Cyanophenyl)imidazo[1,2-b]pyridazin-6-yl)-2-morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B1472542.png)
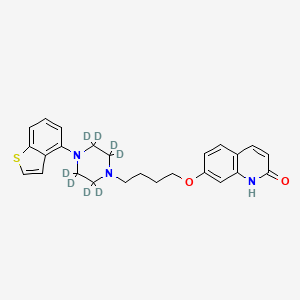

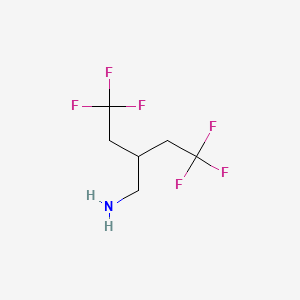
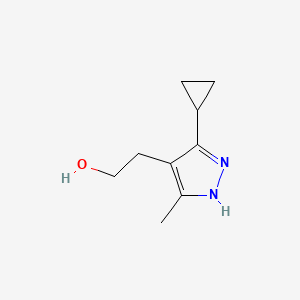
![6-Chloro-3-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1472550.png)
![4-(3-Bromoimidazo[1,2-a]pyrazin-6-yl)benzoic acid](/img/structure/B1472552.png)
